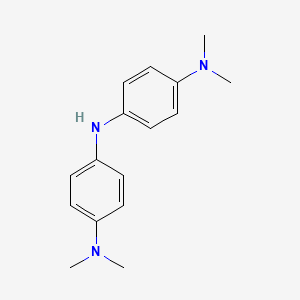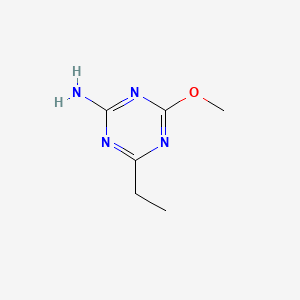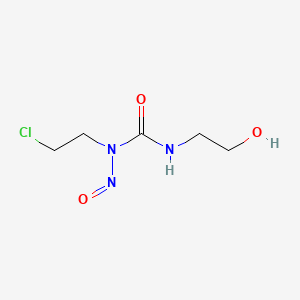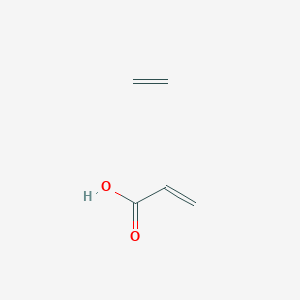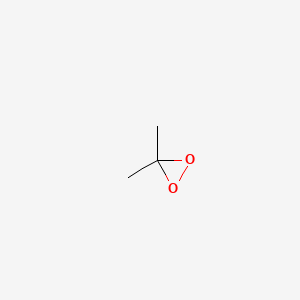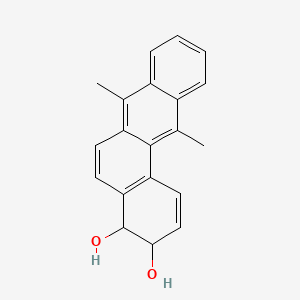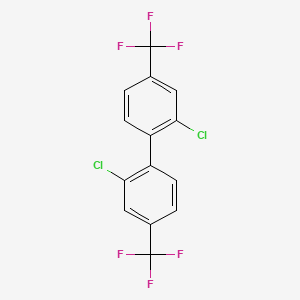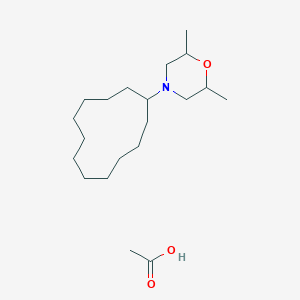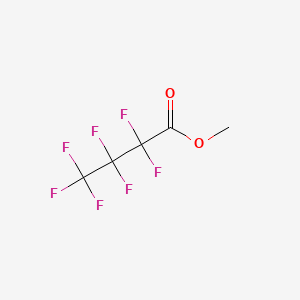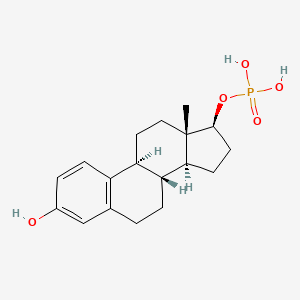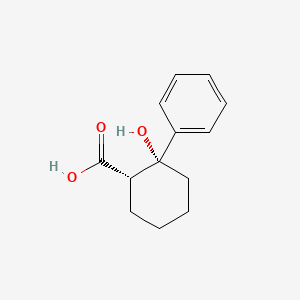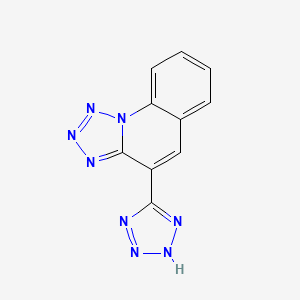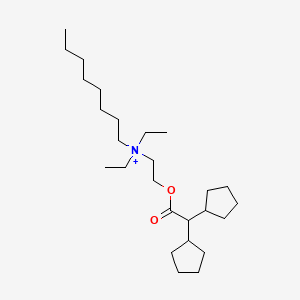
4,4-Diphenyl-2-cyclopentenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK-584, also known as (-)-N-tert-butyl-4,4-diphenyl-2-cyclopentenylamine hydrochloride, is a small molecule drug initially developed by Astellas Pharma, Inc. It is an antagonist of acetylcholine receptors, specifically targeting alpha1, beta1, delta, and gamma subunits. FK-584 was investigated for its potential use in treating overactive detrusor syndrome, a condition characterized by involuntary bladder contractions .
Preparation Methods
The synthesis of FK-584 involves a four-step approach starting with the Sharpless oxidation of cyclopentenol. This process includes:
Sharpless Oxidation: Cyclopentenol undergoes kinetic resolution through Sharpless oxidation to form an epoxycyclopentanol.
Introduction of tert-Butylamine: The epoxycyclopentanol is regio- and stereoselectively reacted with tert-butylamine.
Conversion to Diol: The resulting product is converted into a diol.
Formation of Olefin: The diol is then transformed into an olefin, completing the synthesis of FK-584.
Chemical Reactions Analysis
FK-584 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in FK-584.
Substitution: Substitution reactions can occur, particularly involving the tert-butyl and phenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that retain the core structure of FK-584 but with modified functional groups .
Scientific Research Applications
FK-584 has been primarily researched for its potential therapeutic applications in treating overactive detrusor syndrome. Its ability to inhibit acetylcholine receptors makes it a candidate for managing conditions involving involuntary muscle contractions. Additionally, FK-584 has been studied for its pharmacological properties and its metabolites’ inhibitory activity against detrusor contraction .
Mechanism of Action
FK-584 exerts its effects by antagonizing acetylcholine receptors, specifically targeting the alpha1, beta1, delta, and gamma subunits. This antagonistic action inhibits the binding of acetylcholine, a neurotransmitter responsible for muscle contractions, thereby reducing involuntary bladder contractions. The molecular targets involved in this mechanism are the acetylcholine receptors located in the bladder .
Comparison with Similar Compounds
FK-584 can be compared with other acetylcholine receptor antagonists such as terodiline. While both compounds inhibit bladder contractions, FK-584 has shown to be approximately ten times more potent than terodiline in inhibiting urinary bladder rhythmic contractions in rats . Other similar compounds include oxybutynin and tolterodine, which are also used to manage overactive bladder symptoms. FK-584’s unique structure and higher potency distinguish it from these compounds .
Properties
CAS No. |
56740-43-3 |
|---|---|
Molecular Formula |
C17H18ClN |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
4,4-diphenylcyclopent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-12,16H,13,18H2;1H |
InChI Key |
DXPNKUPZWZIRSS-UHFFFAOYSA-N |
SMILES |
C1C(C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Canonical SMILES |
C1C(C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Synonyms |
4,4-diphenyl-2-cyclopentenylamine FK 584 FK-584 FK584 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


